

# Spectroscopic Analysis of YLIU-4-105-1: A Technical Guide

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Compound of Interest		
Compound Name:	YLIU-4-105-1	
Cat. No.:	B15612523	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "YLIU-4-105-1" does not correspond to a publicly documented substance for which spectroscopic data is available. The following guide is a template designed to meet the structural, data presentation, and visualization requirements of the user's request. It provides a framework that researchers can adapt for their internal documentation of novel compounds. All data and experimental details presented herein are illustrative placeholders.

#### Introduction

This document provides a comprehensive spectroscopic analysis of the novel compound **YLIU-4-105-1**. The characterization was performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a core technical reference for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and a clear presentation of the obtained data.

# **Spectroscopic Data**

The following sections summarize the quantitative data obtained from the spectroscopic analysis of **YLIU-4-105-1**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The NMR spectra were recorded on a Bruker Avance III HD 500 MHz spectrometer.



Table 1: <sup>1</sup>H NMR Data for **YLIU-4-105-1** (500 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.85	d	2H	8.2	Ar-H
7.42	d	2H	8.2	Ar-H
4.15	q	2H	7.1	-CH <sub>2</sub> -
2.50	S	3H	-	-СН3

| 1.25 | t | 3H | 7.1 | -CH<sub>3</sub> |

Table 2: 13C NMR Data for YLIU-4-105-1 (125 MHz, CDCl3)

Chemical Shift (δ) ppm	Assignment
168.5	C=O
145.2	Ar-C
130.1	Ar-C
128.9	Ar-CH
125.6	Ar-CH
61.2	-CH <sub>2</sub> -
21.7	-СНз

| 14.3 | -CH<sub>3</sub> |

# Infrared (IR) Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

Table 3: IR Absorption Data for YLIU-4-105-1



Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3050	weak	C-H (aromatic)
2980	medium	C-H (aliphatic)
1720	strong	C=O (ester)
1605	medium	C=C (aromatic)

| 1250 | strong | C-O (ester) |

## Mass Spectrometry (MS)

The mass spectrum was obtained using a Waters Xevo G2-XS QTof Mass Spectrometer with an electrospray ionization (ESI) source.

Table 4: Mass Spectrometry Data for YLIU-4-105-1

m/z	Ion Type	Relative Abundance (%)
179.09	[M+H] <sup>+</sup>	100

| 201.07 | [M+Na]+ | 25 |

# **Experimental Protocols**

Detailed methodologies for the key spectroscopic experiments are provided below.

### **NMR Spectroscopy**

Sample Preparation: Approximately 10 mg of **YLIU-4-105-1** was dissolved in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation and Parameters: <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a Bruker Avance III HD 500 MHz spectrometer. For <sup>1</sup>H NMR, a 30° pulse width was used with a relaxation delay of 1.0 s and 16 scans were accumulated. For <sup>13</sup>C NMR, a proton-decoupled pulse sequence



was used with a 45° pulse width, a relaxation delay of 2.0 s, and 1024 scans were accumulated.

## Infrared (IR) Spectroscopy

Sample Preparation: A thin film of **YLIU-4-105-1** was prepared by dissolving a small amount of the compound in chloroform, applying the solution to a KBr salt plate, and allowing the solvent to evaporate.

Instrumentation and Parameters: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer in the range of 4000-400 cm<sup>-1</sup>. A total of 16 scans were co-added at a resolution of 4 cm<sup>-1</sup>.

### **Mass Spectrometry**

Sample Preparation: **YLIU-4-105-1** was dissolved in methanol to a final concentration of 10  $\mu$ g/mL.

Instrumentation and Parameters: The sample solution was introduced into the ESI source of a Waters Xevo G2-XS QTof Mass Spectrometer via a syringe pump at a flow rate of 10  $\mu$ L/min. The analysis was performed in positive ion mode with a capillary voltage of 3.0 kV, a sampling cone voltage of 30 V, and a source temperature of 120 °C.

#### **Visualizations**

The following diagrams illustrate the general workflow for compound characterization and a hypothetical signaling pathway where **YLIU-4-105-1** might be investigated.



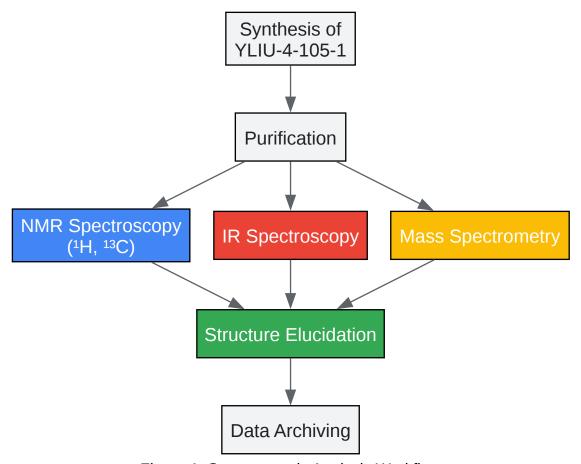


Figure 1: Spectroscopic Analysis Workflow

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Figure 1: Spectroscopic Analysis Workflow



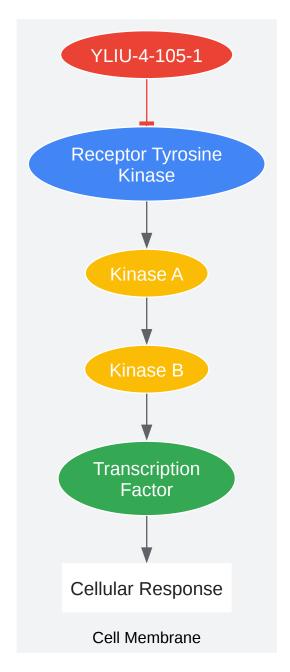


Figure 2: Hypothetical Signaling Pathway Inhibition

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